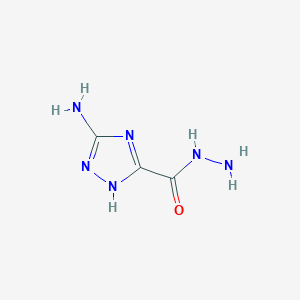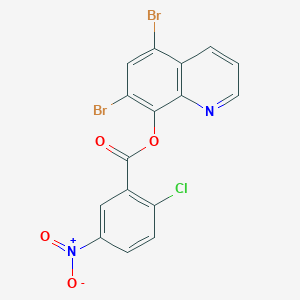![molecular formula C25H24N4O B11097320 (4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097320.png)
(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes an anilino group, a dimethylphenyl group, and a pyrazolone core
Preparation Methods
The synthesis of 4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Scientific Research Applications
4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The anilino and dimethylphenyl groups allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The pyrazolone core can also interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives and anilino-substituted molecules. Compared to these, 4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Indole derivatives with various substitutions.
Properties
Molecular Formula |
C25H24N4O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[(3-anilinophenyl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H24N4O/c1-17-12-13-23(14-18(17)2)29-25(30)24(19(3)28-29)16-26-21-10-7-11-22(15-21)27-20-8-5-4-6-9-20/h4-16,27-28H,1-3H3 |
InChI Key |
YYFAYLXRSKCOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC(=C3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11097249.png)
![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11097258.png)
![[4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11097275.png)
![methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11097289.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11097291.png)
![3-Methyl-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide](/img/structure/B11097294.png)
![1-cyclohexyl-1-(3-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}propyl)-3-phenylthiourea](/img/structure/B11097299.png)
![N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11097311.png)


![([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetonitrile](/img/structure/B11097323.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide](/img/structure/B11097325.png)
